molecular formula C11H16F2N2O2S B2992264 Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate CAS No. 2248370-70-7

Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate

Cat. No. B2992264
CAS RN: 2248370-70-7
M. Wt: 278.32
InChI Key: ACYAWLZVNHZQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and agriculture. This compound is a thiazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and bacteria. In addition, it has been found to have low toxicity in mammalian cells.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate in lab experiments is its potential as a drug candidate for the treatment of cancer and bacterial infections. Another advantage is its low toxicity in mammalian cells. One limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate. One direction is to further study its mechanism of action to better understand how it inhibits the growth of cancer cells and bacteria. Another direction is to study its potential as a pesticide in the field of agriculture. Additionally, further studies are needed to determine its efficacy and safety as a drug candidate for the treatment of cancer and bacterial infections.

Synthesis Methods

Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate can be synthesized using various methods. One of the most common methods is the reaction of tert-butyl 2-bromoacetate with 2,2-difluoropropylamine in the presence of potassium carbonate. The resulting product is then reacted with thiosemicarbazide to obtain tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate.

Scientific Research Applications

Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate has been found to have potential applications in the field of medicine. It has been shown to have anticancer properties and is being studied as a potential drug candidate for the treatment of various types of cancer. In addition, it has been found to have antimicrobial properties and is being studied as a potential antibiotic agent. Tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate is also being studied for its potential use in the field of agriculture as a pesticide.

properties

IUPAC Name

tert-butyl 5-amino-2-(2,2-difluoropropyl)-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2N2O2S/c1-10(2,3)17-9(16)7-8(14)18-6(15-7)5-11(4,12)13/h5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACYAWLZVNHZQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC(=N1)CC(C)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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